molecular formula C14H17NO6 B8592218 Diethyl 2-(5-methyl-2-nitrophenyl)malonate

Diethyl 2-(5-methyl-2-nitrophenyl)malonate

Cat. No. B8592218
M. Wt: 295.29 g/mol
InChI Key: CMOABWFMFVXDLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2-(5-methyl-2-nitrophenyl)malonate is a useful research compound. Its molecular formula is C14H17NO6 and its molecular weight is 295.29 g/mol. The purity is usually 95%.
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properties

Product Name

Diethyl 2-(5-methyl-2-nitrophenyl)malonate

Molecular Formula

C14H17NO6

Molecular Weight

295.29 g/mol

IUPAC Name

diethyl 2-(5-methyl-2-nitrophenyl)propanedioate

InChI

InChI=1S/C14H17NO6/c1-4-20-13(16)12(14(17)21-5-2)10-8-9(3)6-7-11(10)15(18)19/h6-8,12H,4-5H2,1-3H3

InChI Key

CMOABWFMFVXDLW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=C(C=CC(=C1)C)[N+](=O)[O-])C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of NaH (3.22 g, 80.6 mmol) in DMSO (20 mL) was added diethyl malonate (12.9 g, 12.2 mL, 80.6 mmol) dropwise. The reaction mixture was heated at 60° C. for 30 min. A solution of 2-fluoro-4-methyl-1-nitro-benzene (5.00 g, 32.2 mmol) in DMSO (6 mL) was added and the reaction mixture heated at 60° C. for 2 h. The reaction was quenched with saturated ammonium chloride (20 mL), acidified (pH˜1) with 1N HCl and extracted into ether. The product was dried over Na2SO4, filtered, and concentrated in vacuo. Silica gel chromatography (0-60% ethyl acetate/hexane) provided diethyl 2-(5-methyl-2-nitrophenyl)malonate as a yellow solid (9.50 g, 99% yield). LC/MS m/z 296.2 [M+H]+. 1H NMR (400.0 MHz, DMSO-d6) δ 8.05 (d, J=8.4 Hz, 1H), 7.46 (dd, J=1.2, 8.4 Hz, 1H), 7.30 (d, J=1.2 Hz, 1H), 5.36 (s, 1H), 4.22-4.14 (q, 1H), 2.43 (s, 3H), 1.18 (t, J=7.1 Hz, 6H).
Name
Quantity
3.22 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
12.2 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Three
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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